molecular formula C19H22N2O4 B12842459 Oxyphenbutazonehydrate

Oxyphenbutazonehydrate

Cat. No.: B12842459
M. Wt: 342.4 g/mol
InChI Key: ZLJAVVGRYAGBGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Oxyphenbutazonehydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can undergo substitution reactions, particularly involving its hydroxyl group.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Oxyphenbutazonehydrate is similar to other NSAIDs such as phenylbutazone, from which it is metabolized . it is unique in its specific hydroxylation pattern and its ability to form complexes with complement components . Other similar compounds include:

    Phenylbutazone: The parent compound of this compound.

    Ibuprofen: Another NSAID with similar anti-inflammatory properties.

    Aspirin: A widely used NSAID with a different mechanism of action.

This compound’s unique properties and specific interactions with molecular targets make it a compound of continued interest in scientific research, despite its clinical withdrawal.

Properties

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-4-(3-oxobutyl)-2-phenylpyrazolidin-3-one;hydrate

InChI

InChI=1S/C19H20N2O3.H2O/c1-14(22)7-8-15-13-20(16-9-11-18(23)12-10-16)21(19(15)24)17-5-3-2-4-6-17;/h2-6,9-12,15,23H,7-8,13H2,1H3;1H2

InChI Key

ZLJAVVGRYAGBGN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1CN(N(C1=O)C2=CC=CC=C2)C3=CC=C(C=C3)O.O

Origin of Product

United States

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